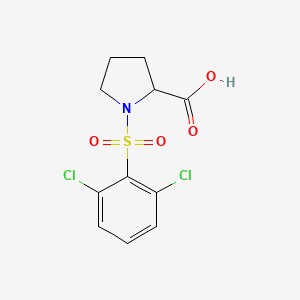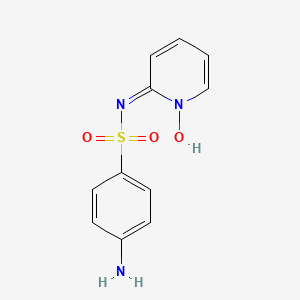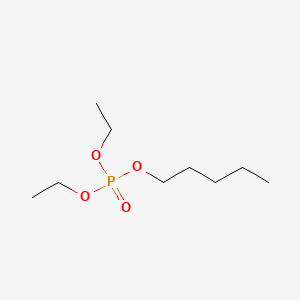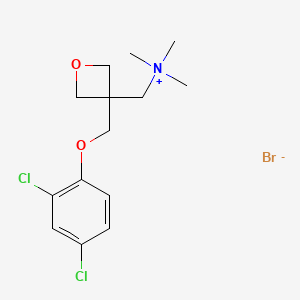
((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorophenoxy group, an oxetane ring, and a trimethylammonium bromide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines are common products.
Substitution: Depending on the nucleophile, products can vary widely, including alcohols, nitriles, or ethers.
科学研究应用
Chemistry: In chemistry, ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: In medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide involves its interaction with specific molecular targets. The trimethylammonium group allows the compound to interact with negatively charged biomolecules, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various cellular components, disrupting normal cellular functions and leading to therapeutic effects.
相似化合物的比较
Methylammonium lead halide: Used in solar cells and light-emitting diodes.
Sulfur compounds: Known for their diverse chemical properties and applications.
Fenofibrate related compounds: Used in pharmaceuticals.
Uniqueness: ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide is unique due to its combination of a dichlorophenoxy group, an oxetane ring, and a trimethylammonium bromide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
4034-08-6 |
|---|---|
分子式 |
C14H20BrCl2NO2 |
分子量 |
385.1 g/mol |
IUPAC 名称 |
[3-[(2,4-dichlorophenoxy)methyl]oxetan-3-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C14H20Cl2NO2.BrH/c1-17(2,3)7-14(8-18-9-14)10-19-13-5-4-11(15)6-12(13)16;/h4-6H,7-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RJZCYSOGZHSHDF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC1(COC1)COC2=C(C=C(C=C2)Cl)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


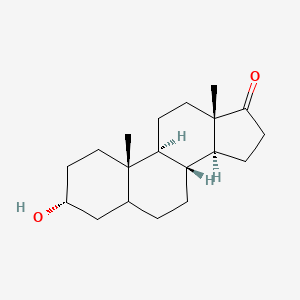


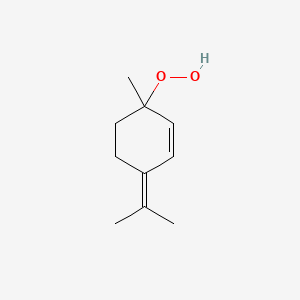
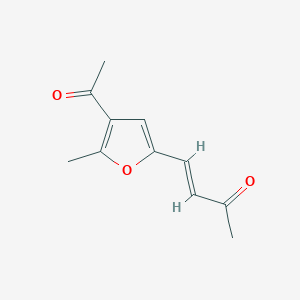
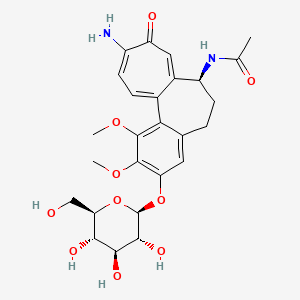
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
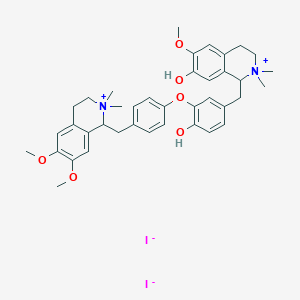
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
